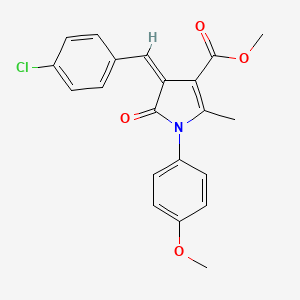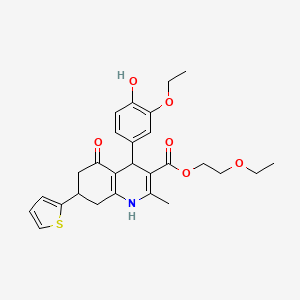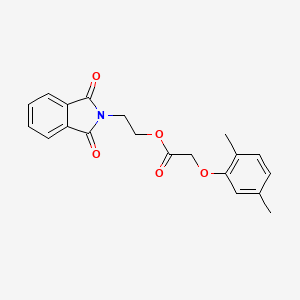![molecular formula C21H22N2O4 B11639473 Ethyl 6-ethoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11639473.png)
Ethyl 6-ethoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Etoxi-4-[(4-metoxifenil)amino]quinolina-3-carboxilato de etilo es un compuesto orgánico sintético que pertenece a la familia de las quinolinas. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-Etoxi-4-[(4-metoxifenil)amino]quinolina-3-carboxilato de etilo generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar mediante una reacción de Pfitzinger, que implica la condensación de un derivado de ácido antranílico con un aldehído en condiciones ácidas.
Introducción del grupo etoxi: El grupo etoxi se puede introducir mediante una reacción de etilación utilizando yoduro de etilo y una base adecuada como carbonato de potasio.
Aminación: El grupo amino se introduce haciendo reaccionar el intermedio con 4-metoxianilina en condiciones adecuadas.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con etanol en presencia de un catalizador como el ácido sulfúrico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-Etoxi-4-[(4-metoxifenil)amino]quinolina-3-carboxilato de etilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de derivados de óxido de N-quinolina.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que resulta en la formación de derivados de quinolina reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde los grupos etoxi o metoxi pueden ser reemplazados por otros nucleófilos como haluros o aminas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno; generalmente se lleva a cabo en disolventes acuosos u orgánicos a temperaturas elevadas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; las reacciones generalmente se realizan en disolventes anhidros bajo atmósfera inerte.
Sustitución: Haluros, aminas; las reacciones se pueden llevar a cabo en disolventes apróticos polares como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) a diferentes temperaturas.
Principales productos formados
Oxidación: Derivados de óxido de N-quinolina.
Reducción: Derivados de quinolina reducidos.
Sustitución: Derivados de quinolina sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El 6-Etoxi-4-[(4-metoxifenil)amino]quinolina-3-carboxilato de etilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de quinolina más complejos.
Biología: Se estudia por sus posibles propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 6-Etoxi-4-[(4-metoxifenil)amino]quinolina-3-carboxilato de etilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en el crecimiento microbiano, lo que exhibe propiedades antimicrobianas. Además, puede interactuar con vías celulares implicadas en la proliferación celular y la apoptosis, contribuyendo a sus efectos anticancerígenos.
Comparación Con Compuestos Similares
Compuestos similares
- 6-(4-Metoxifenil)-2-oxo-4-fenil-3-ciclohexeno-1-carboxilato de etilo
- 4-Hidroxi-2-quinolonas
- Quinolinil-pirazoles
Unicidad
El 6-Etoxi-4-[(4-metoxifenil)amino]quinolina-3-carboxilato de etilo es único debido a sus características estructurales específicas, como la presencia de grupos etoxi y metoxi, que pueden influir en su reactividad química y actividad biológica. En comparación con otros derivados de quinolina, este compuesto puede exhibir propiedades farmacológicas distintas, lo que lo convierte en un valioso candidato para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C21H22N2O4 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
ethyl 6-ethoxy-4-(4-methoxyanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-4-26-16-10-11-19-17(12-16)20(18(13-22-19)21(24)27-5-2)23-14-6-8-15(25-3)9-7-14/h6-13H,4-5H2,1-3H3,(H,22,23) |
Clave InChI |
OCLPSIFNTXGOEY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-4-{5-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11639397.png)
![N-tert-butyl-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639401.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639417.png)

![4-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol](/img/structure/B11639429.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11639431.png)
![2-[(E)-[2-(3,5-Dichloropyridin-2-YL)hydrazin-1-ylidene]methyl]-4-methoxyphenol](/img/structure/B11639438.png)

![4-[(4-Ethylphenyl)carbamoyl]phenyl acetate](/img/structure/B11639445.png)

![N-tert-butyl-5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639467.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639469.png)
![(5Z)-2-(4-chlorophenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639471.png)
